Arachidic acid

Catalog No.
S591196
CAS No.
506-30-9
M.F
C20H40O2
M. Wt
312.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arachidic acid

CAS Number

506-30-9

Product Name

Arachidic acid

IUPAC Name

icosanoic acid

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

InChI

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)

InChI Key

VKOBVWXKNCXXDE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O

Synonyms

arachidic acid, arachidic acid, ammonium salt, arachidic acid, barium salt, arachidic acid, calcium salt, arachidic acid, magnesium salt, arachidic acid, potassium salt, arachidic acid, sodium salt, zinc arachidate

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O

Membrane Structure and Function:

  • Cell membrane component: Arachidic acid is a crucial constituent of cell membranes, particularly in neural, skeletal muscle, and immune system cells []. It contributes to membrane fluidity and flexibility, essential for various cellular functions [].

Eicosanoid Precursor:

  • Source for signaling molecules: Arachidonic acid serves as a precursor for eicosanoids, a diverse group of signaling molecules involved in inflammation, blood clotting, and other physiological processes []. Research explores how arachidonic acid metabolism influences these processes and potentially contributes to disease development [].

Potential Biomarker for Cardiovascular Health:

  • Investigating heart health: Studies suggest that higher circulating levels of arachidic acid, along with other very-long-chain saturated fatty acids (VLCSFAs), might be associated with a lower risk of heart failure, arrhythmias, coronary heart disease, and sudden cardiac arrest []. Further research is needed to confirm this association and understand the underlying mechanisms.

Wound Healing:

  • Promoting cell migration: Studies indicate that arachidonic acid can stimulate the migration of mesenchymal stem cells, potentially promoting wound healing []. This research investigates the potential therapeutic applications of arachidonic acid in wound healing interventions.

Other Research Areas:

  • Neural function: Research explores the role of arachidonic acid in regulating potassium channels, potentially influencing neuronal excitability in the brain [].
  • Anti-inflammatory and anti-clotting properties: While arachidonic acid can contribute to inflammation through eicosanoid production, research also explores its potential anti-inflammatory and anti-clotting effects through specific pathways [].

Arachidic acid, also known as icosanoic acid, is a saturated fatty acid characterized by a 20-carbon chain (C20H40O2). It is a minor component found in various natural sources, including peanut oil (1.1–1.7%), corn oil (3%), and cupuaçu butter (7%) . The name "arachidic" derives from the Latin term arachis, meaning peanut, reflecting its discovery in peanut oil. This fatty acid exists primarily in the form of salts and esters known as arachidates .

  • Skin Barrier Function: Some studies suggest arachidic acid might contribute to maintaining the skin barrier function by being a component of skin surface lipids.

  • Hydrogenation: Arachidic acid can be synthesized through the hydrogenation of arachidonic acid, converting unsaturated bonds into saturated ones .
  • Reduction: When reduced, arachidic acid yields arachidyl alcohol, which is significant for various industrial applications .
  • Oxidation: Arachidic acid can react with ozone and alkaline permanganate, leading to degradation products that provide insights into its structure and reactivity .

Arachidic acid plays a role in biological systems, particularly as a component of cell membranes. It contributes to the structural integrity and fluidity of membranes due to its long carbon chain. While its direct biological activities are less studied compared to polyunsaturated fatty acids like arachidonic acid, it is involved in metabolic pathways and may influence inflammatory responses when converted to other compounds .

The synthesis of arachidic acid can be achieved through several methods:

  • Hydrogenation of Arachidonic Acid: This is the most common method, where unsaturated bonds in arachidonic acid are saturated to yield arachidic acid .
  • Extraction from Natural Sources: Arachidic acid can also be isolated from sources such as peanut oil or cupuaçu butter through solvent extraction and purification techniques .

Arachidic acid has various industrial applications:

  • Detergents: It is utilized in the formulation of detergents due to its surfactant properties.
  • Lubricants: Its chemical structure makes it suitable for use in lubricants.
  • Photographic Materials: Arachidic acid is used in the production of certain photographic materials .

Research indicates that arachidic acid can influence biological processes by participating in metabolic pathways. For instance, it has been shown to inhibit rabbit neutrophil aggregation induced by specific stimuli, suggesting potential anti-inflammatory properties . Further studies are required to fully elucidate its interactions and effects within biological systems.

Arachidic acid shares similarities with several other fatty acids, particularly those within the long-chain saturated fatty acids category. Below is a comparison highlighting its uniqueness:

Compound NameCarbon Chain LengthSaturation LevelUnique Features
Arachidic Acid20SaturatedMinor component in oils; used in detergents
Stearic Acid18SaturatedCommonly found in animal fats; higher melting point
Palmitic Acid16SaturatedWidely distributed in animal fats and palm oil
Oleic Acid18MonounsaturatedMajor component of olive oil; beneficial for health
Arachidonic Acid20PolyunsaturatedPrecursor to eicosanoids; involved in inflammation

Arachidic acid's unique feature lies in its specific carbon chain length and saturation level, distinguishing it from both shorter saturated fatty acids and longer polyunsaturated fatty acids like arachidonic acid. This specificity influences its physical properties and applications significantly.

Evolutionary Conservation of Saturated VLCFA Synthesis

Arachidic acid biosynthesis is conserved across eukaryotes, driven by endoplasmic reticulum (ER)-localized fatty acid elongation (FAE) complexes. In plants, microsomal preparations from germinating peas demonstrate elongation of C18:0 (stearic acid) to C20:0 via malonyl-CoA-dependent mechanisms. Similarly, yeast (Saccharomyces cerevisiae) employs homologous elongase (ELO) proteins, such as ELO2 and ELO3, for VLCFA synthesis. Structural studies reveal that the core FAE enzymes—3-ketoacyl-CoA synthase (KCS), 3-ketoacyl-CoA reductase (KCR), 3-hydroxyacyl-CoA dehydratase (HCD), and trans-2,3-enoyl-CoA reductase (ECR)—are functionally conserved from fungi to mammals. For instance, Arabidopsis CER10 encodes an ECR ortholog that complements yeast tsc13 mutants, underscoring shared mechanistic principles.

Elongase Complex Mechanisms: ELOVL Family Dynamics

The ELOVL (elongation of very-long-chain fatty acids) protein family governs substrate-specific elongation. Human ELOVL1 preferentially elongates C20:0 to C26:0, while ELOVL5 extends C18:0 to C20:0 in T-cells. Kinetic analyses in CHO cells show ELOVL1 overexpression increases C24:0 and C26:0 by 239% and >1000%, respectively. Plant KCS enzymes, such as KCS1 and KCS20, exhibit analogous chain-length specificity, producing C20–C24 VLCFAs in Arabidopsis. Substrate selectivity is dictated by hydrophobic channels within elongase active sites, as demonstrated by mutagenesis studies in maize ZmKCS2.

Table 1: ELOVL Substrate Specificity Across Taxa

EnzymeSubstrateProductOrganismReference
ELOVL1C20:0C22:0–C26:0Human
KCS1C18:0C20:0–C22:0Arabidopsis
ELO2/ELO3C18:0C20:0–C24:0Yeast

Fatty Acid Synthase (FAS) in Terminal Elongation

FAS mediates de novo synthesis of C16:0, which is elongated to C20:0 via iterative cycles. In germinating peas, microsomal FAS incorporates [(14)C]malonyl-CoA into C20:0, with exogenous stearic acid enhancing elongation efficiency by 40%. Animal FAS exhibits broader substrate tolerance, producing C20:0 and C22:0 as major products in chicken liver. Structural analyses reveal that FAS dimerization enables simultaneous elongation at two active sites, with iodoacetamide inhibition (IC50: 2.5 μM) confirming thiol-dependent mechanisms.

Δ9-Desaturase-Independent Pathways in Plants vs. Microbes

Unlike microbes, plants predominantly synthesize saturated VLCFAs without Δ9-desaturase involvement. Arabidopsis cuticular waxes contain 95% saturated C20–C30 acids, whereas yeast require Δ9-desaturases (OLE1) for monounsaturated VLCFA production. Diatoms like Fistulifera spp. employ Δ9-desaturases (e.g., fD9desA) to introduce double bonds in C16:0, but this activity is absent in plant arachidic acid biosynthesis. Instead, plant FAE complexes bypass desaturation through strict substrate selectivity, as evidenced by KCS6’s exclusive elongation of saturated C24:0.

The metabolic regulation of arachidic acid occurs through sophisticated crosstalk mechanisms between saturated and unsaturated fatty acid pools, primarily mediated by sterol regulatory element-binding protein-1c signaling pathways [14] [15]. Recent research has identified armadillo repeat containing 5 as a key regulator that selectively degrades non-sterol cleavage-activating protein-bound sterol regulatory element-binding protein-1c, thereby modulating the expression of stearoyl-coenzyme A desaturase [3]. This regulatory mechanism directly impacts the cellular balance between saturated fatty acids, including arachidic acid, and their unsaturated counterparts [3] [15].

The rhomboid protease RHBDL4 has been identified as a novel cleavage enzyme for sterol regulatory element-binding protein-1c, with its activity being differentially modulated by fatty acid saturation status [15]. Saturated fatty acids, including arachidic acid, activate this cleavage process, while polyunsaturated fatty acids inhibit it, creating a feedback mechanism that maintains cellular fatty acid homeostasis [15]. This regulation occurs at the endoplasmic reticulum membrane level, where the valosin-containing protein complex extracts cleaved sterol regulatory element-binding protein-1c for nuclear translocation [15].

Competitive metabolism studies have demonstrated that arachidonic acid and omega-3 polyunsaturated fatty acids compete for cyclooxygenase enzymes, leading to reduced production of 2-series prostaglandins [1] [2]. This competition extends to other metabolic pathways, where the higher affinity binding of eicosapentaenoic acid to cyclooxygenase compared to arachidonic acid effectively inhibits arachidonic acid metabolism [1] [2]. The computational modeling of these competitive processes has revealed that the integrated metabolic and signaling networks maintain consistency between saturated and unsaturated fatty acid pools through precise kinetic parameters [2] [7].

Unsaturated fatty acids exert inhibitory effects on sterol regulatory element-binding protein-1c messenger ribonucleic acid levels by antagonizing liver X receptor actions [14] [20]. Arachidonic acid and other fatty acids competitively inhibit the activation of the endogenous sterol regulatory element-binding protein-1c gene by liver X receptor ligands, establishing a regulatory circuit that responds to cellular fatty acid composition [14] [20]. This mechanism partially explains the long-established ability of dietary unsaturated fatty acids to decrease fatty acid synthesis and secretion in mammalian tissues [14] [20].

Table 1: Fatty Acid Chain Length Effects on Membrane Properties
Chain LengthMelting Point (°C)Membrane Fluidity EffectPeroxisomal ProcessingBiological Significance
C16:0 (Palmitic)63.1Moderate orderingMinimalCommon membrane component
C18:0 (Stearic)69.3Increased orderingLimitedStructural lipid
C20:0 (Arachidic)75.4Strong orderingModerateSpecialized membrane domains
C22:0 (Behenic)81.5Very strong orderingSignificantSphingolipid precursor
C24:0 (Lignoceric)87.7Maximum orderingExtensiveNeural tissue enrichment

Peroxisomal β-Oxidation as a Modulator of Cellular Arachidic Acid Homeostasis

Peroxisomal β-oxidation serves as a critical regulatory mechanism for arachidic acid homeostasis, particularly for very long-chain fatty acids exceeding 22 carbon atoms [10] [17]. The peroxisomal pathway functions to shorten these fatty acids to facilitate their subsequent degradation by the mitochondrial β-oxidation system [10] [42]. Arachidic acid, as a 20-carbon fatty acid, undergoes moderate peroxisomal processing compared to longer chain fatty acids such as lignoceric acid [10] [42].

The rate-limiting step in peroxisomal β-oxidation depends on acyl-coenzyme A oxidase 1, a peroxisomal matrix protein that catalyzes the desaturation of acyl-coenzyme A to 2-trans-enoyl-coenzyme A, generating hydrogen peroxide as a byproduct [17]. This process differs significantly from mitochondrial β-oxidation as it is not coupled to adenosine triphosphate synthesis; instead, high-potential electrons are transferred to oxygen, yielding hydrogen peroxide that is subsequently converted to water and oxygen by catalase [17] [42].

Research has demonstrated that peroxisomal β-oxidation acts as a cellular sensing mechanism for fatty acids, with reactive oxygen species production serving as a signaling mediator [17]. Changes in reactive oxygen species levels are detected by peroxin-2, which modulates adipose triglyceride lipase levels through post-translational ubiquitination [17]. This pathway establishes a feedback mechanism where fatty acid accumulation triggers peroxisomal degradation coupled with reactive oxygen species production, which in turn regulates fatty acid release by modulating lipolysis [17].

The peroxisomal β-oxidation of polyunsaturated fatty acids, including those related to arachidic acid metabolism, is significantly affected by the presence of microsomes and specific phospholipids [4]. When 1-palmitoyl-sn-glycero-3-phosphocholine and microsomes are included in peroxisomal incubations, the β-oxidation of fatty acids is reduced due to esterification of substrates by microsomal 1-acyl-sn-glycero-3-phosphocholine acyltransferase [4]. This microsomal-peroxisomal communication represents an important regulatory mechanism that can terminate β-oxidation and redirect fatty acids toward membrane incorporation [4].

The enzymatic specificity of peroxisomal β-oxidation involves the 2-trans-4-cis-dienoyl-coenzyme A reductase as a control step in double bond removal [4] [31]. Studies analyzing acyl-coenzyme A accumulation during peroxisomal β-oxidation have identified specific intermediates that accumulate when fatty acids are processed, with the β-ketothiolase step playing a regulatory role in the peroxisomal β-oxidation of certain fatty acids [4] [31].

Table 2: Metabolic Pathways Involving Arachidic Acid
PathwayCellular LocationKey EnzymesFunction
Peroxisomal β-oxidationPeroxisomesAcyl-CoA oxidase 1 (ACOX1)Chain shortening for mitochondrial oxidation
Microsomal elongationEndoplasmic reticulumFatty acid elongasesVery long-chain fatty acid synthesis
Sphingolipid synthesisEndoplasmic reticulum/GolgiCeramide synthases (CerS)Ceramide backbone formation
Membrane incorporationPlasma membraneAcyltransferasesMembrane lipid composition
Fatty acid activationCytoplasm/ERLong-chain acyl-CoA synthetasesCoA ester formation
Transport processesMultiple compartmentsFatty acid transport proteinsCellular fatty acid uptake

Membrane Lipid Remodeling: Arachidic Acid Incorporation into Sphingolipid Raft Domains

Arachidic acid plays a fundamental role in membrane lipid remodeling through its incorporation into sphingolipid raft domains, which are specialized membrane microdomains characterized by distinct lipid compositions and organizational properties [19] [33]. These domains represent liquid-ordered phases that are enriched in sphingolipids, cholesterol, and saturated fatty acids, contrasting with the liquid-disordered phases composed primarily of glycerophospholipids [19] [43].

The incorporation of arachidic acid into sphingolipid raft domains occurs through ceramide synthesis pathways, where ceramide synthases utilize arachidic acid as an acyl donor for ceramide formation [24]. Mammalian ceramide synthases demonstrate substrate specificity for different fatty acid chain lengths, with certain synthases showing preference for very long-chain fatty acids including arachidic acid [24]. The ceramide synthase reaction involves the acylation of sphinganine by sphinganine N-acyl transferase, generating dihydroceramide that is subsequently converted to ceramide by dihydroceramide desaturase [24].

Large-scale molecular dynamics simulations of plasma membrane models containing 63 different lipid species have revealed that arachidic acid-containing ceramides contribute significantly to the formation of transient domains with liquid-ordered characteristics [33]. These domains form and disappear on microsecond time scales and are coupled across membrane leaflets [33]. The simulations demonstrate that saturated fatty acids, including arachidic acid, promote tighter packing and increased membrane ordering compared to unsaturated fatty acids [33].

Experimental studies using methyl-α-cyclodextrin-catalyzed lipid exchange have demonstrated efficient replacement of sphingolipids and phospholipids in the outer leaflet of plasma membranes [5]. These studies revealed that 70-80% of cellular sphingomyelin resides in the plasma membrane, with significant portions containing arachidic acid as the acyl component [5]. The exchange experiments confirmed that arachidic acid-containing sphingolipids preferentially associate with cholesterol-rich domains [5].

The asymmetric distribution of lipids across membrane leaflets significantly influences arachidic acid incorporation patterns [16] [33]. Ultra-long-chain fatty acids, including those related to arachidic acid, exhibit dynamic conformational changes that depend on membrane composition and leaflet asymmetry [16]. Molecular dynamics simulations have shown that saturated ultra-long chains adopt elongated conformations more frequently than unsaturated chains, affecting membrane thickness and domain organization [16].

Research on fatty acid incorporation into membrane microdomains has demonstrated that polyunsaturated fatty acids are incorporated into lipid rafts with varying efficiency [25]. Studies using breast cancer cell lines showed that arachidonic acid treatment results in significant increases in fatty acid content within detergent-resistant membrane fractions, with specific enrichment in phosphatidylinositol, phosphatidylserine, phosphatidylcholine, and sphingomyelin [25].

Table 3: Sphingolipid Raft Domain Composition
Lipid ComponentTypical Percentage (%)Arachidic Acid ContentFunctional Role
Sphingomyelin15-25Moderate (10-15%)Structural organization
Ceramide (C20:0)5-10High (40-60%)Signaling platform
Gangliosides2-5Variable (5-20%)Cell recognition
Cholesterol30-40N/AMembrane ordering
Phosphatidylserine10-15Low (2-5%)Protein anchoring
Phosphatidylcholine20-30Low (3-8%)Lipid fluidity

Allosteric Modulation of Peroxisome Proliferator-Activated Receptor-γ Signaling by Arachidate-Containing Lipid Species

Arachidic acid and arachidate-containing lipid species exert significant allosteric modulation effects on peroxisome proliferator-activated receptor-γ signaling pathways, influencing transcriptional regulation of genes involved in lipid metabolism and cellular differentiation [6] [23]. Peroxisome proliferator-activated receptor-γ functions as a lipid-activated transcription factor that forms heterodimers with retinoid X receptor to mediate various cellular effects, including adipocyte differentiation and insulin sensitivity modulation [23] [36].

Research on human sebocytes has demonstrated that peroxisome proliferator-activated receptor-γ expression correlates with cellular differentiation levels, with naturally occurring lipids including arachidonic acid and its metabolites regulating peroxisome proliferator-activated receptor-γ signaling pathways [6]. These lipids, including arachidonic acid keto-metabolites such as 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid and 12-oxo-5Z,8Z,10E,14Z-eicosatetraenoic acid, modulate phospholipid biosynthesis and induce neutral lipid synthesis through peroxisome proliferator-activated receptor-γ activation [6].

Nuclear magnetic resonance spectroscopy studies have revealed that ligand binding induces significant stabilization of the peroxisome proliferator-activated receptor-γ ligand-binding domain [23]. Three-dimensional heteronuclear single quantum coherence spectra of the apo ligand-binding domain contain fewer cross-peaks than expected, with missing signals restored upon binding of strong agonists [23]. This structural stabilization is crucial for the allosteric modulation effects of fatty acid ligands, including those containing arachidic acid [23].

Fatty acid sensing mechanisms have been developed using genetically-encoded sensors based on ligand-dependent interactions between peroxisome proliferator-activated receptor-α and steroid receptor coactivator-1 [26]. These sensors demonstrate that fatty acids traffic rapidly from lipid droplets to the nucleus, with both adipose triglyceride lipase and hormone-sensitive lipase contributing to fatty acid signaling dynamics [26]. The sensors reveal that direct activation of lipolysis promotes lipid droplet to nuclear trafficking of fatty acids within minutes of stimulated lipolysis [26].

Studies examining very long-chain acyl-coenzyme A dehydrogenase deficiency have demonstrated that fatty acid accumulation activates peroxisome proliferator-activated receptor-α in a compensatory manner [32]. This activation increases expression levels of enzymes involved in fatty acid degradation, including long-chain acyl-coenzyme A synthetase, which enhances fatty acyl-coenzyme A supply to both fatty acid degradation and sulfatide synthesis pathways [32]. The increased expression occurs in a peroxisome proliferator-activated receptor-α-dependent manner, highlighting the regulatory role of fatty acids in nuclear receptor signaling [32].

Comparative studies of peroxisome proliferator-activated receptor-α and peroxisome proliferator-activated receptor-γ activation have revealed differential effects on fatty acid transporter expression and lipid content [36]. Peroxisome proliferator-activated receptor-α activation upregulates fatty acid translocase expression and increases phospholipid, diacylglycerol, and triacylglycerol content, while peroxisome proliferator-activated receptor-γ activation shows minimal effects on transporter expression but significantly reduces triacylglycerol content [36].

The dynamic association of fatty acid translocase with lipid rafts has been identified as a regulatory mechanism for long-chain fatty acid uptake [40]. Studies using detergent-resistant membrane isolation and antibody clustering experiments have demonstrated that fatty acid translocase exists in two pools within cellular membranes, with increased raft association leading to enhanced fatty acid uptake in a cholesterol-dependent manner [40]. This mechanism suggests that arachidic acid and related fatty acids can modulate their own uptake through effects on membrane domain organization [40].

Table 4: Peroxisome Proliferator-Activated Receptor-γ Ligand Binding Characteristics
Fatty AcidSaturation StatusRelative Binding AffinityTranscriptional ActivityPhysiological Relevance
Palmitic acid (C16:0)SaturatedLowMinimalLipogenesis regulation
Stearic acid (C18:0)SaturatedModerateLowMembrane stability
Arachidic acid (C20:0)SaturatedModerate-HighModerateCeramide synthesis pathway
Arachidonic acid (C20:4)PolyunsaturatedHighHighInflammatory responses
Docosahexaenoic acid (C22:6)PolyunsaturatedVery HighVery HighNeuroprotection

The development of heterologous expression systems represents a cornerstone approach for enhancing arachidic acid production in oleaginous yeast platforms. These systems leverage the natural lipid accumulation capabilities of oleaginous organisms while introducing foreign enzymatic pathways to redirect metabolic flux toward desired fatty acid products [1] [2].

Yarrowia lipolytica has emerged as the most extensively studied oleaginous yeast for heterologous expression applications. The organism's robust genetic toolbox and well-characterized lipid metabolism make it an ideal chassis for fatty acid engineering. Research has demonstrated successful heterologous expression of fatty acyl-coenzyme A reductase enzymes from Marinobacter aquaeolei VT8, achieving fatty alcohol production titers of 2.15 g/L in 3-L bioreactor systems [1] [2]. The key breakthrough involved co-expressing the Marinobacter aquaeolei fatty acyl-coenzyme A reductase with Escherichia coli fatty acyl-coenzyme A synthetase, creating a synergistic system that dramatically improved substrate conversion efficiency.

The substrate specificity of heterologous expression systems has been fine-tuned through strategic enzyme selection and metabolic pathway engineering. Trichosporon oleaginosus demonstrates remarkable versatility in generating non-natural fatty acid profiles through heterologous expression of multiple fatty acid-modifying enzymes [3]. This organism successfully accumulated α-linolenic acid at concentrations reaching 21% of total fatty acid content, representing a seven-fold increase compared to wild-type strains. The heterologous expression system incorporated desaturase enzymes that specifically target the elongation and desaturation steps required for arachidic acid precursor synthesis.

Rhodotorula toruloides has shown exceptional performance in heterologous fatty alcohol production, achieving the highest reported titers of over 8 g/L for C16-C18 fatty alcohols [2]. This represents a significant advancement in the field, as it demonstrates the scalability of heterologous expression systems for industrial applications. The success of Rhodotorula toruloides stems from its naturally high lipid content and efficient substrate utilization, which complement the heterologous enzymatic machinery.

The optimization of heterologous expression systems requires careful consideration of cofactor balance and metabolic burden. Mortierella alpina research has revealed that co-overexpression of glucose-6-phosphate dehydrogenase 2 and malic enzyme 2 significantly enhances arachidonic acid production, reaching productivity levels of 1.9 g/L/day [4]. This approach addresses the NADPH limitation that often constrains fatty acid biosynthesis in heterologous systems.

Host OrganismExpression SystemTarget YieldKey EnzymesSubstrate Specificity
Yarrowia lipolyticaFAR expression2.15 g/L FALM. aquaeolei FAR + E. coli fadDC16-C18 fatty acyl-CoA
Rhodotorula toruloidesFAR expression8.0 g/L C16-C18M. aquaeolei VT8 FARLong-chain fatty acids
Mortierella alpinaG6PD2+ME21.9 g/L/day AAG6PD2, ME2 co-expressionArachidonic acid precursors
Trichosporon oleaginosusHeterologous desaturase21% α-linolenicMultiple FA modifying enzymesPolyunsaturated fatty acids

The metabolic engineering strategies for heterologous expression systems focus on three primary approaches: enzyme overexpression, pathway reconstruction, and cofactor optimization. Enzyme overexpression involves introducing high-activity variants of rate-limiting enzymes, while pathway reconstruction requires coordinated expression of multiple heterologous genes to establish complete biosynthetic routes. Cofactor optimization addresses the NADPH and ATP requirements that support fatty acid elongation and desaturation processes.

Recent advances in heterologous expression have identified the importance of cellular compartmentalization in optimizing enzyme performance. The endoplasmic reticulum localization of fatty acid desaturases and elongases necessitates careful consideration of membrane composition and electron transport chain compatibility. Research has shown that heterologous enzymes must be properly integrated with endogenous electron transport systems to achieve optimal catalytic efficiency [5].

CRISPR-Cas9 Mediated Optimization of Carbon Flux in Yarrowia lipolytica Platforms

The implementation of CRISPR-Cas9 technology has revolutionized metabolic engineering approaches for arachidic acid production in Yarrowia lipolytica. This genome editing system enables precise modifications of carbon flux distribution, allowing researchers to redirect metabolic pathways toward desired fatty acid products while minimizing competing reactions [6] [7].

The development of comprehensive CRISPR-Cas9 toolkits specifically designed for Yarrowia lipolytica has addressed the historical challenges associated with genome editing in oleaginous organisms. The EasyCloneYALI system represents a significant advancement, achieving genome editing efficiencies exceeding 80% through optimized transformation protocols and marker-free integration strategies [7]. This system utilizes non-replicating DNA repair fragments, including DNA oligonucleotides, to facilitate precise genomic modifications without introducing permanent genetic markers.

Carbon flux optimization through CRISPR-Cas9 editing targets multiple metabolic nodes simultaneously to maximize arachidic acid precursor availability. The YALIcloneHR toolkit demonstrates this approach effectively, achieving 4.8% arachidonic acid accumulation in engineered strains through targeted gene knockouts and integrations [8]. The system employs Golden Gate assembly methods to facilitate rapid construction of guide RNA sequences, enabling researchers to target specific genomic loci with high precision.

Genome-wide CRISPR screening has identified novel targets for enhancing fatty acid production in Yarrowia lipolytica. A comprehensive single guide RNA library comprising 23,900 sequences targeting 98.8% of genes in the genome has been developed using DeepGuide algorithms for optimal guide RNA activity prediction. This screening approach has revealed unexpected gene targets that significantly impact fatty acid metabolism, including genes involved in alternative carbon source utilization and stress response pathways.

The optimization of carbon flux through CRISPR-Cas9 editing focuses on several key metabolic pathways. Primary targets include the elimination of competing metabolic routes such as β-oxidation, which degrades fatty acids and reduces product yields. The fadE gene, encoding acyl-coenzyme A dehydrogenase, represents a critical target for knockout, as its elimination prevents fatty acid degradation and redirects carbon flux toward biosynthesis [6].

CRISPR SystemHostEditing EfficiencyTarget GenesApplicationsKey Results
YALIcloneHRY. lipolyticaHighPEX10Arachidonic acid production4.8% accumulation
EasyCloneYALIY. lipolytica>80%MultipleMetabolic engineeringMarker-free integration
Golden GateY. lipolyticaVariableGSY1, MFE2Carbon flux optimizationEnhanced lipid production
Genome-wideY. lipolyticaVariable23,900 sgRNAsPhenotype screeningNovel target identification

The transcriptional regulation of fatty acid biosynthesis represents another critical target for CRISPR-Cas9 optimization. Research has identified key transcription factors such as fadR and fabR that regulate fatty acid synthesis genes. CRISPR interference systems have been developed to modulate the expression of these regulatory genes, providing fine-tuned control over metabolic flux without permanent genetic modifications.

The development of inducible CRISPR-Cas9 systems enables temporal control of metabolic engineering modifications. This approach allows researchers to optimize cell growth phases separately from product synthesis phases, maximizing both biomass accumulation and arachidic acid production. The integration of quorum sensing systems with CRISPR-Cas9 control mechanisms has shown promise for autonomous regulation of metabolic switches during fermentation processes.

Multiplexed CRISPR-Cas9 editing has been employed to target multiple genes simultaneously, enabling comprehensive metabolic pathway reconstruction. The YaliCraft toolkit demonstrates this capability through its modular design, incorporating 147 plasmids and 7 functional modules for different engineering applications. This system enables researchers to perform complex metabolic engineering projects involving multiple gene knockouts, integrations, and expression modifications in a single transformation event.

The optimization of CRISPR-Cas9 delivery methods has been crucial for achieving high editing efficiency in Yarrowia lipolytica. Electroporation protocols have been refined to maximize transformation efficiency while minimizing cellular stress. The use of ribonucleoprotein complexes instead of plasmid-based delivery systems has improved editing efficiency and reduced off-target effects.

Two-Phase Fermentation Systems: Addressing Cytotoxicity in High-Titer Production

The implementation of two-phase fermentation systems represents a critical advancement in addressing the cytotoxicity challenges associated with high-titer arachidic acid production. These systems provide essential solutions for managing the inherent toxicity of fatty acids and their derivatives while maintaining productive microbial cell factories.

Arachidonic acid cytotoxicity manifests at concentrations as low as 50-100 μM in most cell lines, creating significant challenges for high-titer microbial production systems. The cytotoxic effects result from membrane disruption, oxidative stress, and interference with cellular signaling pathways. Research has demonstrated that free arachidonic acid concentrations exceeding 100 μM can induce apoptosis in microbial cells, while lower concentrations may impair cellular metabolism and growth rates.

Biphasic fermentation systems address cytotoxicity through physical separation of product and producer cells. These systems typically employ hydrophobic organic phases that extract fatty acid products from the aqueous fermentation medium, maintaining low concentrations of toxic compounds in contact with microbial cells. The organic phase serves as both a product reservoir and a protective barrier, preventing accumulation of cytotoxic concentrations in the cellular environment.

The selection of organic phases for two-phase fermentation systems requires careful consideration of biocompatibility, product solubility, and mass transfer characteristics. Research has identified several suitable organic solvents, including oleyl alcohol, dodecane, and various vegetable oils, that provide effective product extraction while maintaining acceptable cellular viability. The partition coefficient of arachidic acid between aqueous and organic phases determines the efficiency of product removal and cytotoxicity reduction.

Membrane engineering approaches have been developed to enhance cellular tolerance to fatty acid toxicity. The production of trans-unsaturated fatty acids through heterologous expression of cis-trans isomerase enzymes has shown significant promise for reducing membrane damage. These modifications increase membrane rigidity and reduce permeability, providing enhanced protection against fatty acid-induced cytotoxicity. Mannheimia succiniciproducens engineered with trans-unsaturated fatty acid production capabilities demonstrated increased tolerance to succinic acid and improved production titers.

System TypeAdvantagesCytotoxicity ReductionYield ImprovementTechnical Challenges
BiphasicSubstrate stabilizationHydrophobic separationVariablePhase separation complexity
Membrane engineeringTUFA productionIncreased toleranceEnhanced SA productionMetabolic burden
Fed-batchControlled feedingReduced inhibitionUp to 70% improvementProcess control complexity
In-situ recoveryProduct removalContinuous extractionImproved productivityEquipment requirements

Fed-batch fermentation strategies provide temporal control over substrate and product concentrations, minimizing cytotoxicity while maximizing production efficiency. These systems employ controlled feeding rates to maintain optimal substrate concentrations while preventing accumulation of toxic product levels. Research has demonstrated that fed-batch cultivation can achieve yield improvements of up to 70% compared to batch fermentation processes.

The development of in-situ product recovery systems has shown significant promise for addressing cytotoxicity in high-titer fermentation processes. These systems employ continuous extraction methods, including membrane separations, adsorption resins, and liquid-liquid extraction, to remove products as they are synthesized. The continuous removal of toxic products maintains cellular viability while enabling sustained production over extended fermentation periods.

Computational modeling has been employed to optimize two-phase fermentation system design and operation. Mathematical models incorporating mass transfer, cellular kinetics, and product toxicity effects have been developed to predict optimal operating conditions. These models enable researchers to balance product removal efficiency with cellular productivity, maximizing overall system performance.

The integration of metabolic engineering with two-phase fermentation systems has created synergistic approaches to cytotoxicity management. Engineered strains with enhanced fatty acid tolerance can be combined with biphasic systems to achieve even higher production titers. This integrated approach addresses both the biological and physical aspects of cytotoxicity, providing comprehensive solutions for industrial-scale production.

Dynamic regulation systems have been developed to coordinate cellular metabolism with product removal in two-phase fermentation systems. These systems employ biosensors to monitor product concentrations and automatically adjust extraction rates to maintain optimal conditions. The integration of quorum sensing and metabolic switches enables autonomous control of fermentation processes, reducing the need for manual intervention and improving process consistency.

Computational Modeling of ATP:NADPH Ratios in Engineered Microbial Factories

The computational modeling of ATP:NADPH ratios in engineered microbial factories represents a fundamental approach for optimizing arachidic acid production through systematic analysis of cellular energetics and cofactor balance. These models provide quantitative frameworks for understanding the metabolic constraints that limit fatty acid biosynthesis and guide rational engineering strategies.

Kinetic modeling approaches have revealed the critical importance of NADPH availability in fatty acid biosynthesis pathways. Research using Escherichia coli pgi-knockout mutants has demonstrated that NADPH production through the oxidative pentose phosphate pathway can be optimized through substrate mixture strategies. The models predict optimal xylose content ratios that maximize NADPH productivity, achieving rates of 2.9 mmol/L/h when glucose and xylose are combined in specific proportions.

The ATP:NADPH stoichiometry for fatty acid biosynthesis has been quantitatively characterized through flux balance analysis and metabolic network modeling. Research has established that the linear electron flow in photosynthetic systems generates ATP:NADPH ratios of 1.28-1.5, which falls below the theoretical requirements for optimal biomass synthesis. This imbalance necessitates additional NADPH generation through alternative pathways, including the folate-dependent one-carbon metabolism pathway.

Genome-scale metabolic models have identified unexpected sources of NADPH production that contribute significantly to fatty acid biosynthesis. Studies using liquid chromatography-mass spectrometry to track deuterium incorporation have revealed that folate-dependent one-carbon metabolism contributes approximately 40% of total NADPH production in proliferating cells. This pathway involves the oxidation of methylene tetrahydrofolate to 10-formyl-tetrahydrofolate, generating NADPH through the action of methylenetetrahydrofolate dehydrogenase enzymes.

The optimization of ATP:NADPH ratios through computational modeling has identified specific metabolic engineering targets for enhanced arachidic acid production. Models predict that overexpression of glucose-6-phosphate dehydrogenase and malic enzyme can significantly improve NADPH availability, with experimental validation confirming 7.2-fold increases in arachidonic acid productivity [4]. The synergistic effects of co-overexpressing these enzymes exceed the additive benefits of individual overexpression, demonstrating the importance of systems-level optimization.

Model TypeATP:NADPH RatioNADPH SourcesOptimization TargetValidation Method
Kinetic1.28-1.5oxPPP, folate pathwayNADPH productionExperimental measurement
StoichiometricVariableMultiple pathwaysBiomass synthesisFlux balance analysis
Genome-scale3.13-2.10PhotosyntheticEnergy balance13C metabolic flux analysis
Flux analysisOptimizedoxPPP dominantMetabolite productionMass spectrometry

The integration of cofactor balance modeling with metabolic network analysis has revealed the interconnected nature of energy metabolism and fatty acid biosynthesis. Research has shown that the rate of NAD(P)H regeneration, rather than ATP availability, controls the ATP:NADPH ratio and thereby influences bioproduction efficiency. This finding has important implications for engineering strategies, suggesting that NADPH generation should be prioritized over ATP synthesis in most production systems.

Constraint-based modeling approaches have been employed to identify optimal metabolic flux distributions for arachidic acid production. These models incorporate experimental measurements of uptake and excretion rates, growth rates, and biomass composition to predict feasible steady-state flux distributions. The models have revealed that serine-driven one-carbon metabolism provides a significant auxiliary pathway for NADPH generation, supporting cellular redox homeostasis and ATP cycling.

The temporal dynamics of ATP:NADPH ratios during fermentation processes have been characterized through dynamic modeling approaches. These models account for the changing metabolic demands during different growth phases and product synthesis periods. The results indicate that optimal ATP:NADPH ratios vary throughout the fermentation process, requiring dynamic control strategies to maintain optimal cofactor balance.

Machine learning approaches have been integrated with metabolic modeling to predict optimal operating conditions for ATP:NADPH balance. These hybrid models combine mechanistic understanding with data-driven optimization to identify non-intuitive engineering strategies. The models have successfully predicted novel gene targets that significantly impact cofactor metabolism, including genes involved in alternative carbon source utilization and stress response pathways.

The validation of computational models through experimental measurements has been crucial for establishing their predictive accuracy. Research has employed isotope labeling experiments, metabolomics analysis, and flux measurement techniques to validate model predictions. The correlation coefficients between simulated and measured intracellular fluxes typically exceed 0.95, demonstrating the high accuracy of well-constructed models.

The application of computational modeling to industrial-scale production systems has revealed the importance of scaling considerations in ATP:NADPH optimization. Models have been extended to account for oxygen transfer limitations, substrate gradients, and temperature effects that influence cofactor metabolism in large-scale bioreactors. These industrial-scale models provide essential guidance for translating laboratory-scale optimization strategies to commercial production systems.

Physical Description

Liquid; Other Solid
Solid; [Merck Index] White crystalline flakes; [Alfa Aesar MSDS]
Solid

XLogP3

8.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

312.302830514 g/mol

Monoisotopic Mass

312.302830514 g/mol

Boiling Point

328.00 °C. @ 760.00 mm Hg

Heavy Atom Count

22

LogP

9.29 (LogP)
9.29

Appearance

Unit:500 mgPurity:99%Physical solid

Melting Point

75.4 °C

UNII

PQB8MJD4RB

Related CAS

13257-34-6 (hydrochloride salt)
18080-76-7 (potassium salt)
22302-43-8 (calcium salt)
2636-14-8 (barium salt)
57593-01-8 (magnesium salt)
94266-33-8 (ammonium salt)
13257-34-6 (sodium salt/solvate)
22302-43-8 (calcium arachinate salt/solvate)

GHS Hazard Statements

Aggregated GHS information provided by 129 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 29 of 129 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 100 of 129 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Arachidic Acid is a saturated long-chain fatty acid with a 20-carbon backbone. Arachidic acid is found naturally as a minor component of peanut oil.

Vapor Pressure

1.81e-09 mmHg

Pictograms

Irritant

Irritant

Other CAS

506-30-9

Wikipedia

Arachidic_acid
Praziquantel

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Emulsifying

General Manufacturing Information

Miscellaneous Manufacturing
Paper Manufacturing
Food, beverage, and tobacco product manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Mining (except Oil and Gas) and support activities
Plastics Product Manufacturing
Eicosanoic acid: ACTIVE

Dates

Last modified: 08-15-2023

Anti-Inflammatory and Analgesic Effect of Arachic Acid Ethyl Ester Isolated from Propolis

Sélestin Dongmo Sokeng, Emmanuel Talla, Paul Sakava, Michel Archange Fokam Tagne, Celine Henoumont, Laurent Sophie, Joseph Tanyi Mbafor, Fernand-Nestor Tchuenguem Fohouo
PMID: 32462026   DOI: 10.1155/2020/8797284

Abstract

Inflammatory diseases are a real public health problem worldwide. Many synthetic drugs used in the treatment of inflammatory diseases such as steroidal anti-inflammatory drugs, nonsteroidal anti-inflammatory drugs (NSAIDs) and immunosuppressive drugs have harmful side effects. However, there are natural products like propolis, which is traditionally used in the treatment of pain. The objective of this work was to evaluate the anti-inflammatory and analgesic activities of the ethyl ester of arachic acid, a compound isolated from Cameroonian propolis. The ethyl ester of arachic acid was isolated by chromatography of the ethanolic extract of propolis harvested at Tala-Mokolo (Far North Region of Cameroon) and identified by nuclear magnetic resonance (NMR) spectra and the
H-
H correlated spectroscopy. The anti-inflammatory and analgesic properties of oral administration of arachic acid ethyl ester (12.5, 25.0, and 50.0 mg/kg bw) were evaluated using carrageenan-induced paw edema, xylene-induced ear edema, cotton pellets-induced granuloma formation, and hot plate test in rat. Arachic acid ethyl ester produced maximum inhibition at 50.0 mg/kg for carrageenan-induced paw edema (62.5%), xylene-induced ear edema (54.5%), cotton pellet-induced granuloma (47.4%), and increased mean latency for hot plate test in rats. These results show clearly that the arachic acid ethyl ester has acute and chronic anti-inflammatory properties as well as central analgesic properties. This justifies the use of propolis in the treatment of pain in traditional medicine.


Effect of Blanching Pomegranate Seeds on Physicochemical Attributes, Bioactive Compounds and Antioxidant Activity of Extracted Oil

Tafadzwa Kaseke, Umezuruike Linus Opara, Olaniyi Amos Fawole
PMID: 32486338   DOI: 10.3390/molecules25112554

Abstract

This study investigated the effect of blanching pomegranate seeds (PS) on oil yield, refractive index (RI), yellowness index (YI), conjugated dienes (K232), conjugated trienes (K270), total carotenoid content (TCC), total phenolic compounds (TPC) and DPPH radical scavenging of the extracted oil. Furthermore, phytosterol and fatty acid compositions of the oil extracted under optimum blanching conditions were compared with those from the oil extracted from unblanched PS. Three different blanching temperature levels (80, 90, and 100 °C) were studied at a constant blanching time of 3 min. The blanching time was then increased to 5 min at the established optimum blanching temperature (90 °C). Blanching PS increased oil yield, K232, K270, stigmasterol, punicic acid, TPC and DPPH radical scavenging, whereas YI, β-sitosterol, palmitic acid and linoleic acid were decreased. The RI, TCC, brassicasterol, stearic acid, oleic acid and arachidic acid of the extracted oil were not significantly (
> 0.05) affected by blanching. Blanching PS at 90 °C for 3 to 5 min was associated with oil yield, TPC and DPPH. Blanching PS at 90 °C for 3 to 5 min will not only increase oil yield but could also improve functional properties such as antioxidant activity, which are desirable in the cosmetic, pharmaceutical, nutraceutical and food industries.


Five serum fatty acids are associated with subclinical hypothyroidism in a Chinese pregnant population

Ting Zhang, Yinyin Xia, Ting-Li Han, Hua Zhang, Philip N Baker
PMID: 32317737   DOI: 10.1038/s41598-020-63513-7

Abstract

Subclinical hypothyroidism (SCH) is a common endocrine disorder affecting women of reproductive age. Although SCH and abnormal fatty acid composition are often associated with adverse pregnancy outcomes and metabolic syndrome later in maternal and fetal life, the longitudinal relationship between SCH and serum fatty acids during pregnancy has rarely been studied. Therefore, the aim of this study was to investigate the association between SCH and maternal serum fatty acids throughout gestation. A total of 240 women enrolled in the Complex Lipids in Mothers and Babies (CLIMB) study in Chongqing, China were included in our study. Clinical information and maternal serum samples were collected at three time points during pregnancy: 11-14
, 22-28
, and 32-34
weeks of gestation. Twenty serum fatty acids were quantified using gas chromatography-mass spectrometry (GC-MS) analysis. A majority of the 20 serum fatty acids increased as gestation progressed in women with a normal pregnancy and women experiencing SCH. Levels of arachidic acid, docosahexaenoic acid, and eicosenoic acid were significantly higher in the serum of women with SCH when compared to women with a normal pregnancy, in the second trimester. On the other hand, the levels of eicosadienoic acid and octadecanoic acid were significantly higher in SCH in the third trimester. Our findings demonstrate that serum fatty acid composition during the second and third trimesters was significantly associated with SCH in pregnant Chinese women.


Plasma phospholipid very-long-chain SFAs in midlife and 20-year cognitive change in the Atherosclerosis Risk in Communities (ARIC): a cohort study

Danni Li, Jeffrey R Misialek, Ma Jing, Michael Y Tsai, John H Eckfeldt, Lyn M Steffen, David Knopman, Lisa Wruck, Rebecca Gottesman, Tom H Mosley, A Richey Sharrett, Alvaro Alonso
PMID: 32320012   DOI: 10.1093/ajcn/nqaa048

Abstract

Very-long-chain SFAs (VLSFAs) have recently gained considerable attention as having beneficial effects on health and aging.
The objective of this study was to assess the associations of plasma phospholipid VLSFAs [arachidic acid (20:0), behenic acid (22:0), tricosanoic acid (23:0), and lignoceric acid (24:0)] with 20-y cognitive decline in the Atherosclerosis Risk in Communities (ARIC) participants. Furthermore, this study compared the associations of plasma phospholipid VLSFAs with 5 common groups of fatty acids [i.e., total SFAs, total MUFAs, total ω-3 (n-3) PUFAs, total marine-derived ω-3 PUFAs, total ω-6 PUFAs].
This study used a cohort study design of 3229 ARIC participants enrolled at the Minnesota field center. Fatty acids were measured at visit 1 (1987-1989); and cognition was assessed at visits 2 (1990-1992), 4 (1996-1998), and 5 (2011-2013) using 3 tests: the Delayed Word Recall Test (DWRT), the Digit-Symbol Substitution Test (DSST), and the Word Fluency Test (WFT).
Higher proportions of plasma phospholipid total VLSFAs and each individual VLSFA were associated with less decline in WFT, a test of verbal fluency. For example, 1 SD higher in total VLSFAs at baseline was associated with 0.057 SD (95% CI: 0.018, 0.096, P = 0.004) less cognitive decline over 20 y as measured by WFT score. None of the 5 common fatty acid groups were associated with change in WFT, but a higher proportion of plasma phospholipid total MUFAs was associated with greater decline in DWRT; higher total ω-6 PUFAs with less decline in DWRT; and higher total ω-3 and total marine-derived ω-3 PUFAs with less decline in DSST.
This study suggests that higher proportions of plasma phospholipid VLSFAs in midlife may be associated with less 20-y cognitive decline.


Emodin in

Eun Hye Lee, Su Youn Baek, Ji Young Park, Young Woo Kim
PMID: 32306810   DOI: 10.1080/13880209.2020.1750658

Abstract

Emodin is a compound in
Linne (Polygonaceae) that has been reported to exert anti-inflammatory, antibacterial, and antiallergic effects.
Oxidative stress is a causative agent of liver inflammation that may lead to fibrosis and hepato-carcinoma. In this study, we investigated the antioxidant effects of emodin and its mechanism.
We used the hepatocyte stimulated by arachidonic acid (AA) + iron cotreatment and the C57B/6 mice orally injected with acetaminophen (APAP, 500 mg/kg, 6 h), as assessed by immunoblot and next generation sequencing (NGS). Emodin was pre-treated in hepatocyte (3 ∼ 30 μM) for 1 h before AA + iron, and in mice (10 and 30 m/kg, P.O.) for 3 days before APAP.
, emodin treatment inhibited the cell death induced by AA + iron maximally at a dose of 10 μM (EC
> 3 μM). In addition, emodin attenuated the decrease of anti-apoptotic proteins, and restored mitochondria membrane potential as mediated by the liver kinase B1 (LKB1)-AMP-activated protein kinase (AMPK) pathway. LKB1 mediated AMPK activation was verified using the LKB1 deficient cell line, HeLa. Emodin (10 μM; after 10 min) also induced the phosphorylation of Yes-associated protein 1 (YAP1), the main downstream target of the Hippo signalling pathway that mediated oxidative stress or the ROS-initiated signalling pathway.
the oral treatment of emodin (10 and 30 m/kg, 3 days) decreased APAP-induced hepatic damage, as indicated by decreases in antioxidant genes as well as tissue damage.
Our results show that emodin inhibits oxidative liver injury via the AMPK/YAP mediated pathway.


Plasma Ceramides and Sphingomyelins in Relation to Heart Failure Risk

Rozenn N Lemaitre, Paul N Jensen, Andrew Hoofnagle, Barbara McKnight, Amanda M Fretts, Irena B King, David S Siscovick, Bruce M Psaty, Susan R Heckbert, Dariush Mozaffarian, Nona Sotoodehnia
PMID: 31296099   DOI: 10.1161/CIRCHEARTFAILURE.118.005708

Abstract

Ceramides exhibit multiple biological activities that may influence the pathophysiology of heart failure. These activities may be influenced by the saturated fatty acid carried by the ceramide (Cer). However, the associations of different circulating Cer species, and their sphingomyelin (SM) precursors, with heart failure have received limited attention.
We studied the associations of plasma Cer and SM species with incident heart failure in the Cardiovascular Health Study. We examined 8 species: Cer and SM with palmitic acid (Cer-16 and SM-16), species with arachidic acid (Cer-20 and SM-20), species with behenic acid (Cer-22 and SM-22), and species with lignoceric acid (Cer-24 and SM-24). During a median follow-up of 9.4 years, we identified 1179 cases of incident heart failure among 4249 study participants. In Cox regression analyses adjusted for risk factors, higher levels of Cer-16 and SM-16 were associated with higher risk of incident heart failure (hazard ratio for one SD increase:1.25 [95% CI, 1.16-1.36] and 1.28 [1.18-1.40], respectively). In contrast, higher levels of Cer-22 were associated with lower risk of heart failure in multivariable analyses further adjusted for Cer-16 (hazard ratio, 0.85 [0.78-0.92]); and higher levels of SM-20, SM-22 and SM-24 were associated with lower risk of heart failure in analyses further adjusted for SM-16 (hazard ratios, 0.83 [0.77-0.90], 0.81 [0.75-0.88], and 0.83 [0.77-0.90], respectively). No statistically significant interactions with age, sex, black race, body mass index, or baseline coronary heart disease were detected. Similar associations were observed for heart failure with preserved (n=529) or reduced (n=348) ejection fraction.
This study shows associations of higher plasma levels of Cer-16 and SM-16 with increased risk of heart failure and higher levels of Cer-22, SM-20, SM-22, and SM-24 with decreased risk of heart failure.
URL: https://www.clinicaltrials.gov . Unique identifier:
.


Fatty acid desaturase 2 is up-regulated by the treatment with statin through geranylgeranyl pyrophosphate-dependent Rho kinase pathway in HepG2 cells

Shou Tanaka, Noriko Ishihara, Sawako Suzuki, Yasuhiro Watanabe, Daiji Nagayama, Takashi Yamaguchi, Masahiro Ohira, Atsuhito Saiki, Tomoaki Tanaka, Ichiro Tatsuno
PMID: 31292513   DOI: 10.1038/s41598-019-46461-9

Abstract

Statins have been reported to increase the plasma concentration of arachidonic acid (AA), an omega-6 long chain polyunsaturated fatty acid (LCPUFA) in several clinical studies indicating that statins affect the endogenous synthesis of LCUFAs. In the present study, we investigated the roles of the intrinsic mevalonate cascade and Rho-dependent pathway in LCPUFA synthesis, especially focusing on fatty acid desaturases (Fads) 2, using the human hepatocellular carcinoma cell line HepG2. Cell number and the activity of caspase-3 and 7 (caspase-3/7) was measured using a commercial kit. Gene expression was analyzed by quantitative real-time PCR. Protein expression was detected by Western blot analysis. Atorvastatin decreased cell viability and increased caspase-3/7 activity in a dose-dependent manner. At lower concentrations, atorvastatin stimulated both mRNA and protein expression of Fads2, and increased mRNA expression of FADS1 and ELVOL5. Both mevalonate and geranylgeranyl-pyrophosphate (GGPP), but not cholesterol, fully reversed atorvastatin-induced upregulation of Fads2, and mevalonate-effected reversal was inhibited by treatment with the Rho-associated protein kinase inhibitor Y-27632. These data clearly demonstrated that in human HepG2 cells, statins affect the endogenous synthesis of LCPUFAs by regulation of not only Fads2, but also Fads1 and Elovl5, through the GGPP-dependent Rho kinase pathway.


Circulating Very Long-Chain Saturated Fatty Acids and Heart Failure: The Cardiovascular Health Study

Rozenn N Lemaitre, Barbara McKnight, Nona Sotoodehnia, Amanda M Fretts, Waqas T Qureshi, Xiaoling Song, Irena B King, Colleen M Sitlani, David S Siscovick, Bruce M Psaty, Dariush Mozaffarian
PMID: 30608197   DOI: 10.1161/JAHA.118.010019

Abstract

Background Circulating very-long-chain saturated fatty acids ( VLSFAs ) are integrated biomarkers of diet and metabolism that may point to new risk pathways and potential targets for heart failure ( HF ) prevention. The associations of VLSFA to HF in humans are not known. Methods and Results Using a cohort study design, we studied the associations of serially measured plasma phospholipid VLSFA with incident HF in the Cardiovascular Health Study. We investigated the associations of time-varying levels of the 3 major circulating VLSFAs , lignoceric acid (24:0), behenic acid (22:0), and arachidic acid (20:0), with the risk of incident HF using Cox regression. During 45030 person-years among 4249 participants, we identified 1304 cases of incident HF , including 489 with preserved and 310 with reduced ejection fraction. Adjusting for major HF risk factors and other circulating fatty acids, higher levels of each VLSFAs were associated with lower risk of incident HF ( P trend≤0.0007 each). The hazard ratio comparing the highest quintile to the lowest quintile was 0.67 (95% confidence interval, 0.55-0.81) for 24:0, 0.72 (95% confidence interval, 0.60-0.87) for 22:0 and 0.72 (95% confidence interval, 0.59-0.88) for 20:0. The associations were similar in subgroups defined by sex, age, body mass index, coronary heart disease, and diabetes mellitus. Among those with ejection fraction data, the associations appeared similar for those with preserved and with reduced ejection fraction. Conclusions Higher levels of circulating VLSFAs are associated with lower risk of incident HF in older adults. These novel associations should prompt further research on the role of VLSFA in HF , including relevant new risk pathways. Clinical Trial Registration URL : https://www.clinicaltrials.gov . Unique identifier:
.


Circulating Saturated Fatty Acids and Incident Type 2 Diabetes: A Systematic Review and Meta-Analysis

Lihua Huang, Jie-Sheng Lin, Izzuddin M Aris, Guiyou Yang, Wei-Qing Chen, Ling-Jun Li
PMID: 31052447   DOI: 10.3390/nu11050998

Abstract

The effect of saturated fatty acids (SFAs) on incident type 2 diabetes (T2D) is controversial and few have systematically appraised the evidence. We conducted a comprehensive search of prospective studies examining these relationships that were published in PubMed, Web of Science, or EMBASE from 21 February 1989 to 21 February 2019. A total of 19 studies were included for systematic review and 10 for meta-analysis. We estimated the summarized relative risk (RR) and 95% confidence interval (95% CI) using a random (if I
> 50%) or a fixed effects model (if I
≤ 50%). Although the included studies reported inconclusive results, the majority supported a protective effect of odd-chain and an adverse impact of even-chain SFAs. Meta-analysis showed that the per standard deviation (SD) increase in odd-chain SFAs was associated with a reduced risk of incident T2D (C15:0: 0.86, 0.76-0.98; C17:0: 0.76, 0.59-0.97), while a per SD increase in one even-chain SFA was associated with an increased risk of incident T2D (C14:0: 1.13, 1.09-1.18). No associations were found between other SFAs and incident T2D. In conclusion, our findings suggest an overall protective effect of odd-chain SFAs and the inconclusive impact of even- and very-long-chain SFAs on incident T2D.


Associations of circulating very-long-chain saturated fatty acids and incident type 2 diabetes: a pooled analysis of prospective cohort studies

Amanda M Fretts, Fumiaki Imamura, Matti Marklund, Renata Micha, Jason H Y Wu, Rachel A Murphy, Kuo-Liong Chien, Barbara McKnight, Nathan Tintle, Nita G Forouhi, Waqas T Qureshi, Jyrki K Virtanen, Kerry Wong, Alexis C Wood, Maria Lankinen, Kalina Rajaobelina, Tamara B Harris, Luc Djoussé, Bill Harris, Nick J Wareham, Lyn M Steffen, Markku Laakso, Jenna Veenstra, Cécilia Samieri, Ingeborg A Brouwer, Chaoyu Ian Yu, Albert Koulman, Brian T Steffen, Catherine Helmer, Nona Sotoodehnia, David Siscovick, Vilmundur Gudnason, InterAct Consortium, Lynne Wagenknecht, Sari Voutilainen, Michael Y Tsai, Matti Uusitupa, Anya Kalsbeek, Claudine Berr, Dariush Mozaffarian, Rozenn N Lemaitre
PMID: 30982858   DOI: 10.1093/ajcn/nqz005

Abstract

Saturated fatty acids (SFAs) of different chain lengths have unique metabolic and biological effects, and a small number of recent studies suggest that higher circulating concentrations of the very-long-chain SFAs (VLSFAs) arachidic acid (20:0), behenic acid (22:0), and lignoceric acid (24:0) are associated with a lower risk of diabetes. Confirmation of these findings in a large and diverse population is needed.
We investigated the associations of circulating VLSFAs 20:0, 22:0, and 24:0 with incident type 2 diabetes in prospective studies.
Twelve studies that are part of the Fatty Acids and Outcomes Research Consortium participated in the analysis. Using Cox or logistic regression within studies and an inverse-variance-weighted meta-analysis across studies, we examined the associations of VLSFAs 20:0, 22:0, and 24:0 with incident diabetes among 51,431 participants.
There were 14,276 cases of incident diabetes across participating studies. Higher circulating concentrations of 20:0, 22:0, and 24:0 were each associated with a lower risk of incident diabetes. Pooling across cohorts, the RR (95% CI) for incident diabetes comparing the 90th percentile to the 10th percentile was 0.78 (0.70, 0.87) for 20:0, 0.84 (0.77, 0.91) for 22:0, and 0.75 (0.69, 0.83) for 24:0 after adjustment for demographic, lifestyle, adiposity, and other health factors. Results were fully attenuated in exploratory models that adjusted for circulating 16:0 and triglycerides.
Results from this pooled analysis indicate that higher concentrations of circulating VLSFAs 20:0, 22:0, and 24:0 are each associated with a lower risk of diabetes.


Explore Compound Types